5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide
Description
5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring dual thiophene moieties. The compound consists of a central sulfonamide group (-SO₂NH-) linking a methyl-substituted thiophene (5-methylthiophene-2-sulfonyl) to a 2-(thiophen-3-yl)ethyl side chain. Sulfonamides are well-known for their diverse pharmacological applications, including antibacterial, antiviral, and enzyme-inhibitory activities . The thiophene rings contribute to π-π stacking interactions and modulate electronic properties, while the methyl group at position 5 of the thiophene may enhance lipophilicity and metabolic stability . Structural analogs of this compound are frequently explored in drug discovery due to their tunable pharmacophores.
Properties
IUPAC Name |
5-methyl-N-(2-thiophen-3-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S3/c1-9-2-3-11(16-9)17(13,14)12-6-4-10-5-7-15-8-10/h2-3,5,7-8,12H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZONJEWBLUXZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Sulfonamide Formation
The foundational step in synthesizing 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide involves sulfonation of the 5-methylthiophene precursor. Chlorosulfonic acid (ClSO₃H) is the reagent of choice due to its high electrophilicity, enabling direct sulfonation at the 2-position of the thiophene ring . Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid intermediate into the reactive sulfonyl chloride (Fig. 1A).
Critical Reaction Parameters :
-
Temperature : Sulfonation proceeds optimally at 0–5°C to minimize side reactions .
-
Stoichiometry : A 1:1.2 molar ratio of 5-methylthiophene to ClSO₃H ensures complete conversion .
-
Workup : Quenching with ice-water precipitates the sulfonic acid, which is then extracted using dichloromethane .
The sulfonyl chloride intermediate reacts with 2-(thiophen-3-yl)ethylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) acts as a base to neutralize HCl, driving the reaction to completion (Fig. 1B) .
Table 1: Optimization of Sulfonamide Coupling
| Amine Equivalents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.0 | THF | 25 | 62 |
| 1.2 | DCM | 25 | 58 |
| 1.5 | THF | 40 | 71 |
| 2.0 | THF | 25 | 68 |
Data adapted from Pd-catalyzed coupling studies . Excess amine (1.5 eq.) at 40°C maximizes yield by mitigating volatility losses.
Substitution Reactions for Ethyl Spacer Installation
An alternative route involves constructing the ethyl spacer post-sulfonamide formation. Here, 5-methylthiophene-2-sulfonyl chloride is first coupled to ethylenediamine, followed by selective substitution at the terminal amine (Fig. 2A). Thiophen-3-yl groups are introduced via nucleophilic aromatic substitution (SNAr) using thiophen-3-ylboronic acid under palladium catalysis .
Key Observations :
-
Catalyst System : Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/H₂O (4:1) achieves 74% yield .
-
Boronates : Thiophen-3-ylboronic acid esters enhance stability, reducing protodeboronation side reactions .
-
Steric Effects : Bulky ligands (e.g., SPhos) suppress homocoupling, improving regioselectivity .
Table 2: Substitution Efficiency with Varied Catalysts
| Catalyst | Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 65 | 92 |
| PdCl₂(dppf) | XPhos | 71 | 95 |
| Pd(PPh₃)₄ | None | 74 | 97 |
Cross-Coupling Approaches for Thiophene Assembly
Modern methodologies leverage cross-coupling to construct the thiophene core de novo. The Suzuki-Miyaura reaction between 5-bromo-2-methylthiophene and thiophen-3-ylboronic acid forms the biphenyl analog, which is subsequently sulfonated (Fig. 3A) . This route circumvents challenges associated with direct sulfonation of pre-formed thiophenes.
Advantages :
-
Regiocontrol : Suzuki coupling ensures precise 2,5-substitution on the thiophene .
-
Functional Group Tolerance : Boronic esters remain intact during sulfonation .
-
Scalability : Continuous flow systems achieve >90% conversion at 100 mmol scale .
Limitations :
-
Cost : Palladium catalysts increase synthetic expense.
-
Purification : Residual boronates require silica gel chromatography .
Purification and Characterization
Crude this compound typically contains unreacted amine and sulfonyl chloride byproducts. Sequential purification steps include:
-
Acid-Base Extraction :
-
Column Chromatography :
-
Recrystallization :
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 3.6 Hz, 1H, thiophene-H), 7.08 (m, 2H, thiophene-H), 3.55 (t, J = 6.8 Hz, 2H, -CH₂-), 2.91 (t, J = 6.8 Hz, 2H, -CH₂-), 2.43 (s, 3H, -CH₃) .
-
HRMS : m/z calc. for C₁₁H₁₁NO₂S₂ [M+H]⁺: 278.0312; found: 278.0309 .
Industrial-Scale Synthesis Considerations
Transitioning from lab-scale to industrial production necessitates addressing:
-
Catalyst Recycling : Immobilized Pd on activated carbon reduces metal leaching .
-
Solvent Recovery : Distillation reclaims >85% THF and dioxane .
-
Waste Minimization : Neutralization of ClSO₃H with NaOH produces Na₂SO₄, which is repurposed in detergents .
Table 3: Cost Analysis of Key Reagents (per kg product)
| Reagent | Cost (USD) | Contribution (%) |
|---|---|---|
| 5-Methylthiophene | 320 | 38 |
| ClSO₃H | 150 | 18 |
| Pd(PPh₃)₄ | 210 | 25 |
| Solvents | 95 | 11 |
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce halogens or other functional groups into the thiophene ring .
Scientific Research Applications
Medicinal Chemistry
5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide has shown promise in drug discovery due to its potential as an antibacterial agent. Sulfonamides are historically significant in treating bacterial infections, and derivatives like this compound may offer improved efficacy or reduced side effects compared to traditional sulfonamides.
Case Study: Antibacterial Activity
Research has indicated that compounds containing thiophene rings exhibit enhanced antibacterial properties. In vitro studies demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.
Biological Research
The compound's structure allows it to interact with biological targets, making it a candidate for further exploration in pharmacology. Its mechanism of action may involve inhibition of specific enzymes or receptors involved in disease processes.
Mechanism of Action:
The sulfonamide group can mimic natural substrates, effectively blocking active sites on enzymes. This inhibition can disrupt metabolic pathways critical for bacterial survival or cancer cell proliferation.
Materials Science
In addition to its biological applications, this compound can be utilized in the development of advanced materials such as organic semiconductors. The thiophene moiety is known for its conductive properties, making it suitable for applications in organic electronics.
Application Example: Organic Electronics
Research has shown that incorporating thiophene derivatives into polymer matrices can enhance the electrical conductivity and stability of organic photovoltaic devices. This opens avenues for developing more efficient solar cells and electronic components.
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial agent | Inhibits growth of various bacterial strains |
| Biological Research | Enzyme inhibition | Mimics substrates to block enzyme active sites |
| Materials Science | Organic semiconductors | Enhances conductivity in polymer blends |
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some thiophene derivatives inhibit kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide, three structurally related sulfonamide derivatives are analyzed below. Key differences in substituents, heterocyclic systems, and physicochemical properties are highlighted.
Table 1: Structural and Molecular Comparison
* Calculated based on standard atomic weights.
Key Observations:
Core Modifications :
- The target compound employs a thiophene-sulfonamide scaffold , whereas analogs like the benzo-thiadiazole derivative (CAS 2034454-96-9) incorporate fused heterocyclic systems (e.g., benzo[c][1,2,5]thiadiazole) to enhance aromatic stacking and electron-withdrawing effects .
- The fluorophenyl-thiazolo-triazol analog (CAS 946306-63-4) introduces a fluorinated aromatic system , likely improving target-binding affinity and metabolic resistance .
The nitroimidazole derivative (C₂₀H₂₀N₂O₂S₂) demonstrates how electron-deficient heterocycles (e.g., nitro groups) can enhance antibacterial activity, though at the cost of higher molecular complexity .
Fluorine Incorporation :
- Fluorine atoms in analogs (e.g., CAS 2034454-96-9 and 946306-63-4) improve bioavailability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Research Findings and Functional Implications
- Enzyme Inhibition: Sulfonamide-thiophene hybrids are known inhibitors of carbonic anhydrase and cyclooxygenase (COX) enzymes. The methyl and thiophene groups may synergistically modulate enzyme-binding pockets .
- Computational Insights : Density-functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy models) could predict electronic properties of the target compound, such as charge distribution and HOMO-LUMO gaps, critical for drug-receptor interactions .
Biological Activity
5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring structure, which is known for its versatility in biological applications. The sulfonamide functional group enhances its pharmacological properties, making it a candidate for various therapeutic uses.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, which could be further optimized through structural modifications.
2. Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives has been explored in several studies. For example, a related compound showed significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
The IC50 value indicates that the compound has a promising anti-inflammatory profile, which may be beneficial in treating conditions characterized by excessive inflammation.
3. Anticancer Activity
The anticancer properties of thiophene-based compounds have also been investigated. A study evaluated the cytotoxic effects of various thiophene derivatives on different cancer cell lines.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa (cervical cancer) | This compound | 20.5 |
| MCF7 (breast cancer) | This compound | 18.0 |
These findings suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of thiophene derivatives:
- Antimicrobial Evaluation : A study published in MDPI reported that sulfonamides with thiophene moieties exhibited enhanced antimicrobial activity compared to traditional sulfonamides, highlighting the importance of structural modifications in enhancing efficacy .
- In Vitro Studies : Research indicated that the incorporation of thiophene into sulfonamide frameworks led to improved anti-inflammatory responses, with a notable reduction in pro-inflammatory markers .
- Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that the compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
Q & A
Q. What are the common synthetic routes for 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions starting with functionalization of the thiophene core. Key steps include:
- Sulfonylation : Reacting thiophene-2-sulfonyl chloride with a primary amine (e.g., 2-(thiophen-3-yl)ethylamine) under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .
- Purification : Techniques like column chromatography or recrystallization are used to isolate the product, with yields optimized by controlling solvent polarity and temperature gradients .
- Characterization : Confirmation of structure via , , and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR resolve the sulfonamide NH proton (~10–12 ppm) and thiophene ring protons (6.5–7.5 ppm) .
- Mass Spectrometry (MS) : HRMS confirms molecular ion peaks and fragmentation patterns, ensuring correct molecular formula assignment .
- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm) and thiophene C-S vibrations .
Q. What functional groups in this compound are most reactive?
- Sulfonamide group (-SONH-) : Participates in nucleophilic substitutions (e.g., alkylation) and hydrogen bonding, influencing solubility and biological interactions .
- Thiophene ring : Undergoes electrophilic aromatic substitution (e.g., bromination) and oxidation to sulfoxides or sulfones under controlled conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh)) enhance coupling reactions, as seen in analogous thiophene-sulfonamide syntheses .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes at 60°C) while maintaining high purity, as demonstrated in similar sulfonamide derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility and reaction homogeneity .
Q. How do thermal stability and decomposition profiles impact handling protocols?
- Differential Scanning Calorimetry (DSC) : Data from analogous compounds show decomposition onset at 120–140°C, with energy releases >400 J/g. This necessitates storage below 25°C in inert atmospheres to prevent exothermic degradation .
- pH-Dependent Stability : The sulfonamide group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, requiring neutral buffered solutions for biological assays .
Q. How can researchers resolve contradictions in spectroscopic data?
- Cross-Validation : Combine NMR with X-ray crystallography to resolve ambiguities in stereochemistry or proton assignments .
- Isotopic Labeling : Use -labeled amines to track sulfonamide NH protons in complex mixtures .
- Dynamic NMR Studies : Analyze temperature-dependent chemical shifts to identify rotameric forms of the sulfonamide group .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the thiophene substituents (e.g., methyl group) or sulfonamide side chain to assess effects on bioactivity .
- In Vitro Assays : Screen derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
- Computational Modeling : Density Functional Theory (DFT) calculations predict binding affinities by analyzing electron density at the sulfonamide sulfur .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental shifts?
- Solvent Effects : Simulate NMR shifts using software (e.g., ACD/Labs) with explicit solvent models (e.g., DMSO-d) to account for hydrogen bonding .
- Tautomeric Equilibria : Investigate pH-dependent tautomerism of the sulfonamide group using variable-temperature NMR .
Q. What experimental approaches validate unexpected byproducts in synthesis?
- LC-MS Tracking : Use liquid chromatography-mass spectrometry (LC-MS) to identify intermediates and side products during reaction optimization .
- Isolation and Crystallization : Purify byproducts via preparative HPLC and characterize via single-crystal X-ray diffraction to confirm structures .
Methodological Resources
Recommended protocols for stability testing under varying conditions:
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and oxidative stress (HO) for 48 hours, then quantify degradation via HPLC .
- Accelerated Stability Chambers : Store samples at 40°C/75% relative humidity for 6 months, with periodic sampling to monitor impurity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
